![molecular formula C10H12Br2N2 B1612250 1-(3,5-Dibromophenyl)piperazine CAS No. 1121610-24-9](/img/structure/B1612250.png)
1-(3,5-Dibromophenyl)piperazine
Overview
Description
1-(3,5-Dibromophenyl)piperazine (1-dBP) is an organic compound with a unique structure that has been studied extensively in the scientific community. It is a derivative of piperazine, a cyclic compound with two nitrogen atoms in the ring structure, and is formed by the substitution of a bromine atom for one of the hydrogen atoms in the piperazine ring. 1-dBP has been found to exhibit a wide range of properties including antioxidant, antifungal, and antibacterial activities, as well as being a potential inhibitor of several enzymes. As such, it has been studied for its potential applications in the fields of medicine, agriculture, and biotechnology.
Scientific Research Applications
Medicinal Chemistry
Piperazine is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule .
Drug Discovery
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .
Synthesis of Blockbuster Drugs
Piperazine is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec), and Sildenafil, sold as Viagra .
Optimization of Pharmacokinetic Properties
The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule . It can arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
C–H Functionalization
Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This provides attractive new avenues for the synthesis of defined substitution patterns of piperazines .
Anticancer Applications
Piperazine-containing hybrid heterocycles have shown potential anticancer applications . Several patents have been approved for the anticancer activity of piperazine heterocycles .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3,5-dibromophenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2N2/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14/h5-7,13H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCMQRUBXURELD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC(=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612570 | |
Record name | 1-(3,5-Dibromophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90612570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dibromophenyl)piperazine | |
CAS RN |
1121610-24-9 | |
Record name | 1-(3,5-Dibromophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90612570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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